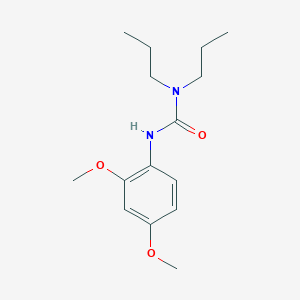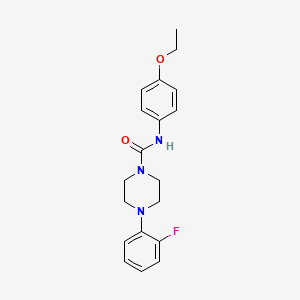
3-(2,4-Dimethoxyphenyl)-1,1-dipropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxyphenyl)-1,1-dipropylurea is an organic compound characterized by the presence of a urea group attached to a 2,4-dimethoxyphenyl ring and two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)-1,1-dipropylurea typically involves the reaction of 2,4-dimethoxyaniline with dipropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene, and requires a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent yield and purity of the compound, making it suitable for large-scale applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the urea group, potentially converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2,4-Dimethoxyphenyl)-1,1-dipropylurea exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signal transduction processes and the regulation of gene expression.
Comparison with Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea
- 3-(2,4-Dimethoxyphenyl)-1,1-diethylurea
- 3-(2,4-Dimethoxyphenyl)-1,1-dimethylurea
Comparison: While these compounds share a similar core structure, the variation in the alkyl groups (propyl, ethyl, methyl) can significantly influence their physical and chemical properties. For example, the length and branching of the alkyl chains can affect the compound’s solubility, reactivity, and biological activity. 3-(2,4-Dimethoxyphenyl)-1,1-dipropylurea is unique in its balance of hydrophobicity and steric hindrance, making it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1,1-dipropylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-9-17(10-6-2)15(18)16-13-8-7-12(19-3)11-14(13)20-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNLDLMZHRKGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(mesitylmethyl)piperidin-3-yl]pyrrolidin-2-one](/img/structure/B5259839.png)

![(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B5259871.png)
![N-benzyl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethylbutanamide](/img/structure/B5259878.png)
![(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone](/img/structure/B5259880.png)
![4-chloro-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5259894.png)
![3-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B5259896.png)
![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5259906.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5259914.png)
![6-isopropyl-N-[3-(4-methylpiperazin-1-yl)propyl]pyrimidin-4-amine](/img/structure/B5259925.png)
![N-[(4-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5259926.png)
![N-ethyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5259933.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5259939.png)
![N-{1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5259943.png)
